Hamaudol

Overview

Description

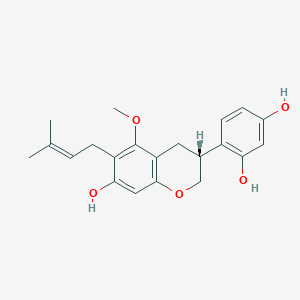

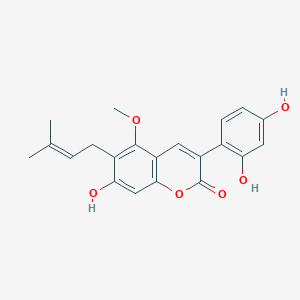

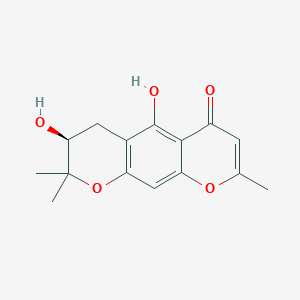

Hamaudol is a chromone isolated from Saposhnikovia divaricata . It shows significant inhibitory activity on cyclooxygenase (COX)-1 and COX-2 activities with IC50 values of 0.30, 0.57 mM, respectively . It has potent analgesia and anti-inflammatory effects .

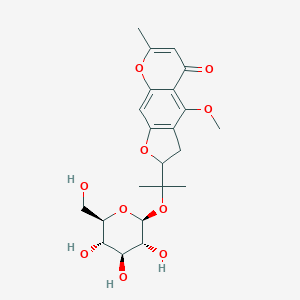

Molecular Structure Analysis

Hamaudol has a molecular formula of C15H16O5 . Its molecular weight is 276.28 . The structure of Hamaudol includes a chromone core .Physical And Chemical Properties Analysis

Hamaudol is a solid substance . It has a molecular weight of 276.28 and a molecular formula of C15H16O5 . It should be stored at 4°C, protected from light, dry, and sealed .Scientific Research Applications

Specific Scientific Field

Summary of the Application

Hamaudol has been identified as a potential active compound in Guominkang (GMK), a Chinese medicine formula used to treat allergic diseases . It was found to inhibit the degranulation of mast cells, which play a key role in allergic reactions .

Methods of Application or Experimental Procedures

The anti-allergic effect of Hamaudol was discovered through the use of RBL-2H3 cell models and passive cutaneous anaphylaxis (PCA) mouse models . High performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) analyses were performed to characterize the chemical composition of GMK .

Results or Outcomes

Hamaudol was found to significantly inhibit the degranulation of mast cells, suppress mast cell degranulation by reducing Ca2+ influx and the levels of TNF-α, IL-4, and histamine, and markedly inhibit the phosphorylation of Lyn, Syk, PLCγ1, IκBα, and NF-κB p65 . It was also found to markedly mitigate the shade of Evans Blue extravasation and ear incrassation in PCA mouse models .

Anti-Inflammatory and Analgesic Application

Specific Scientific Field

Summary of the Application

Hamaudol, isolated from Saposhnikovia divaricata, shows significant inhibitory activity on cyclooxygenase (COX)-1 and COX-2 activities, and has potent analgesia and anti-inflammatory effects .

Methods of Application or Experimental Procedures

The inhibitory activity of Hamaudol on COX-1 and COX-2 was determined by measuring its IC50 values .

Results or Outcomes

Hamaudol was found to have IC50 values of 0.30 and 0.57 mM for COX-1 and COX-2, respectively . This suggests that Hamaudol has a significant ability to inhibit these enzymes, which play a key role in inflammation and pain.

Antitumor Application

Specific Scientific Field

Summary of the Application

Hamaudol, a metabolite of 3’-O-acetylhamaudol isolated from Angelica japonica roots, has been found to have antitumor effects .

Methods of Application or Experimental Procedures

The antitumor effects of Hamaudol were studied using colon 26-bearing mice . The effects of Hamaudol on tumor growth and tumor-induced angiogenesis were examined . Furthermore, the effects of the metabolites on VEGF-induced VEGFR-2 phosphorylation were investigated in HUVECs .

Results or Outcomes

Hamaudol was found to inhibit tumor growth, final tumor weight, and metastasis to the abdomen in colon 26-bearing mice . It also inhibited tumor-induced angiogenesis in tumor-packed chamber-bearing mice . Blood plasma after the oral administration of 3’-O-acetylhamaudol (containing hamaudol and 8-hydorxymethylhamaudol) inhibited VEGF-induced angiogenesis and VEGF-induced VEGFR-2 phosphorylation in HUVECs, and enhanced the production of IL-12 and IFN-γ induced by Con A in splenocytes .

Analgesic Application

Specific Scientific Field

Summary of the Application

Hamaudol, isolated from Saposhnikovia divaricata, has been found to have potent analgesic effects .

Methods of Application or Experimental Procedures

The analgesic activity of Hamaudol was determined by its ability to exhibit a potent analgesia at doses of 1, 5, and 10 mg/kg in mice .

Results or Outcomes

Hamaudol was found to increase the potency to exhibit a potent analgesia at doses of 1, 5, and 10 mg/kg in mice, although it did not show clear dose dependency .

Anti-Angiogenic Application

Specific Scientific Field

Summary of the Application

Hamaudol, a metabolite of 3’-O-acetylhamaudol isolated from Angelica japonica roots, has been found to have anti-angiogenic effects .

Methods of Application or Experimental Procedures

The anti-angiogenic effects of Hamaudol were studied using colon 26-bearing mice . The effects of Hamaudol on tumor-induced angiogenesis were examined . Furthermore, the effects of the metabolites on VEGF-induced VEGFR-2 phosphorylation were investigated in HUVECs .

Results or Outcomes

Hamaudol was found to inhibit tumor-induced angiogenesis in tumor-packed chamber-bearing mice . Blood plasma after the oral administration of 3’-O-acetylhamaudol (containing hamaudol and 8-hydorxymethylhamaudol) inhibited VEGF-induced angiogenesis and VEGF-induced VEGFR-2 phosphorylation in HUVECs .

Pesticide Application

Specific Scientific Field

Summary of the Application

Hamaudol has been applied in the preparation of pesticides .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The pesticide effect that application this method is prepared from significantly, environmental friendliness .

Safety And Hazards

When handling Hamaudol, it’s important to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

(3S)-3,5-dihydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)18)5-12(17)15(2,3)20-10/h4,6,12,17-18H,5H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTLUFSYIRHICX-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223719 | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hamaudol | |

CAS RN |

735-46-6 | |

| Record name | Hamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=735-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hamaudol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000735466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hamaudol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.